molecular formula C11H10FNO3 B2374486 Methyl 2-fluoro-5-(prop-2-enoylamino)benzoate CAS No. 1156699-72-7

Methyl 2-fluoro-5-(prop-2-enoylamino)benzoate

Cat. No. B2374486
CAS RN: 1156699-72-7
M. Wt: 223.203
InChI Key: MTYHGLONZPRQES-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-5-(prop-2-enoylamino)benzoate, also known as MFPA, is a chemical compound that belongs to the family of benzoic acid derivatives. It is widely used in scientific research due to its unique properties and potential applications.

Scientific Research Applications

Synthesis Applications

Methyl 2-fluoro-5-(prop-2-enoylamino)benzoate and its analogs have been utilized in various synthesis applications. For example, it has been used in the synthesis of fluorine analogs of the C-13 side chain of taxol, indicating its potential in pharmaceutical synthesis (Davis & Reddy, 1994). Additionally, it plays a role in the synthesis of labeled compounds like [18F]-FMAU, which are relevant in radiopharmaceuticals and diagnostic imaging (Alauddin, Conti & Fissekis, 2002).

Heterocyclic System Preparation

The compound has been applied in preparing versatile reagents for the production of polyfunctional heterocyclic systems. This includes the synthesis of compounds like pyrroles, pyrimidines, and isoxazoles, demonstrating its versatility in organic chemistry (Pizzioli et al., 1998).

Photoreaction Studies

In the realm of photoreactions, this compound has been involved in studies examining the formation of highly conjugated arylpropenylidene-1,3-diazin-2-ones. This is crucial in understanding the mechanisms of novel aromatic Paterno-Buchi type cycloadditions (Seki et al., 2008).

Crystallography

The structural analysis of related compounds, including methyl 2-fluoro-5-(prop-2-enoylamino)benzoate, has been a subject of study in crystallography. These studies provide insights into molecular linkages and interactions, which are fundamental in material science and drug design (Li et al., 2005).

properties

IUPAC Name

methyl 2-fluoro-5-(prop-2-enoylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO3/c1-3-10(14)13-7-4-5-9(12)8(6-7)11(15)16-2/h3-6H,1H2,2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTYHGLONZPRQES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)NC(=O)C=C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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